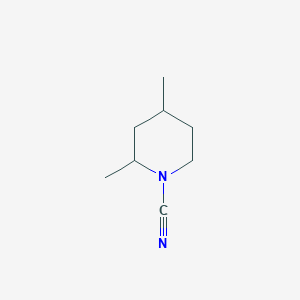

Methyl 4-methyl-1-piperidinecarbonitrile

Description

Methyl 4-methyl-1-piperidinecarbonitrile is a nitrile-containing heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a carbonitrile functional group at the 1-position. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. The piperidine scaffold provides conformational flexibility, while the nitrile group enhances reactivity in nucleophilic additions or hydrolysis reactions .

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,4-dimethylpiperidine-1-carbonitrile |

InChI |

InChI=1S/C8H14N2/c1-7-3-4-10(6-9)8(2)5-7/h7-8H,3-5H2,1-2H3 |

InChI Key |

QRHDVQOUGKGKHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C(C1)C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile :

This compound () replaces the piperidine ring with a piperazine moiety (two nitrogen atoms in the ring) and incorporates aromatic pyridine and thiophene substituents. The additional nitrogen in piperazine increases basicity compared to piperidine, while the aromatic substituents enhance π-π stacking interactions in biological systems. The nitrile group at the 3-position on pyridine may exhibit distinct reactivity due to electronic effects from the heteroaromatic system .

- 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile: Synthesized in , this derivative features a pyridine ring linked to a nitro-substituted aromatic ether. The nitro group also introduces strong electron-withdrawing effects, altering solubility and stability .

Functional Group Comparison

- Nitrile-Containing Compounds: Methyl 4-methyl-1-piperidinecarbonitrile shares functional similarities with methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, ).

- Piperidine vs. Pyridine Derivatives :

Piperidine (saturated six-membered ring) derivatives like this compound exhibit greater flexibility and basicity (pKa ~11) compared to pyridine derivatives (aromatic, pKa ~5). For example, torulosic acid methyl ester () contains a rigid bicyclic structure, limiting its utility in dynamic binding applications compared to piperidine-based compounds .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.